![molecular formula C14H13NO4S2 B2478875 (3S)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid CAS No. 1212436-25-3](/img/structure/B2478875.png)
(3S)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is known to have a unique structure that makes it useful for a variety of purposes, including as a tool for studying biochemical and physiological processes.
Scientific Research Applications
Neurological Research Research involving tetrahydroisoquinoline derivatives, such as the accumulation of 3',4'-Deoxynorlaudanosolinecarboxylic acid (DNLCA) in phenylketonuria, highlights the significance of these compounds in neurological disorders. DNLCA, derived from dopamine and phenylpyruvic acid, accumulates in the brain, particularly in the cerebellum and cortex, and functions as a noncompetitive inhibitor of dopamine beta-hydroxylase. This suggests the potential of tetrahydroisoquinoline derivatives in studying neurological pathways and disorders (Lasala & Coscia, 1979).
Metabolic Studies The use of 2-hydrazinoquinoline (HQ) as a derivatization agent in LC-MS-based metabolomic investigation demonstrates the potential of quinoline derivatives in studying metabolic pathways. HQ derivatization allows for the analysis of short-chain carboxylic acids, aldehydes, and ketones in biological samples, aiding in the elucidation of metabolic disruptions, such as those induced by type 1 diabetes (Lu, Yao, & Chen, 2013).
Anticonvulsant Research Compounds containing tetrahydroisoquinoline skeletons have shown significant activity against audiogenic seizures, indicating their potential as anticonvulsant agents. Electrophysiological experiments reveal that such compounds can act as noncompetitive modulators of AMPA receptors, suggesting a new avenue for anticonvulsant drug development (Gitto et al., 2006).
Diabetes and Metabolic Disorder Management Certain tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as novel peroxisome proliferator-activated receptor (PPAR) gamma agonists. These compounds, such as KY-021, exhibit potent activity in reducing plasma glucose and triglyceride levels in animal models, showcasing their potential as therapeutic agents for diabetes and related metabolic disorders (Azukizawa et al., 2008).
properties
IUPAC Name |
(3S)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c16-14(17)12-8-10-4-1-2-5-11(10)9-15(12)21(18,19)13-6-3-7-20-13/h1-7,12H,8-9H2,(H,16,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKGHBDKCMCSU-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.